Regioisomeric Differentiation: 2,5- vs. 4,6- vs. 2,4-Dibromo-methylbenzothiazole Substitution Patterns Define Chemoselective Cross-Coupling Windows
Among the C₈H₅Br₂NS constitutional isomers commercially available, 2,5-dibromo-7-methylbenzo[d]thiazole is the only variant that positions one bromine on the thiazole ring (C-2) and one bromine on the benzene ring (C-5), while simultaneously placing the methyl group at C-7. The 4,6-dibromo-2-methyl isomer (CAS 107635-25-6) places both bromines on the benzene ring in a meta relationship, and the 2,4-dibromo-5-methyl isomer (CAS 1247348-20-4) places one bromine on each ring but with the methyl group at C-5 adjacent to the benzene-ring bromine, creating a sterically hindered environment . Electronic differentiation between the C-2 Br (activated toward oxidative addition by the adjacent thiazole nitrogen) and the C-5 Br (standard aryl bromide reactivity) has been documented in analogous 2,5-dibromothiazole systems, where sequential Suzuki–Miyaura couplings achieve >85% yield for the first coupling at C-2 with selective retention of the C-5 bromide [1].
| Evidence Dimension | Substitution pattern and synthetic accessibility of differential cross-coupling sites |
|---|---|
| Target Compound Data | 2,5-Dibromo-7-methylbenzo[d]thiazole: Br at C-2 (thiazole), Br at C-5 (benzene), CH₃ at C-7; MW 307.01; SMILES: Cc1cc(Br)cc2nc(Br)sc12 |
| Comparator Or Baseline | 4,6-Dibromo-2-methylbenzo[d]thiazole (CAS 107635-25-6): Br at C-4 and C-6 (both benzene), CH₃ at C-2; 2,4-Dibromo-5-methylbenzo[d]thiazole (CAS 1247348-20-4): Br at C-2 and C-4, CH₃ at C-5; 2,5-Dibromobenzothiazole (CAS 1019111-64-8): Br at C-2 and C-5, no CH₃ |
| Quantified Difference | Only the target compound provides an electronically differentiated dihalide system (thiazole-Br vs. benzene-Br) with a non-adjacent C-7 methyl handle; comparator isomers either place both bromines on the same ring or position the methyl group adjacent to a reactive bromine center, reducing steric accessibility |
| Conditions | Structural comparison based on SMILES, CAS registry data, and established heterocyclic reactivity principles; direct comparative cross-coupling kinetic data for these specific regioisomers are not available in the peer-reviewed literature as of 2026 |
Why This Matters
For procurement decisions in medicinal chemistry and materials synthesis programs, the electronically differentiated dihalide architecture of 2,5-dibromo-7-methylbenzo[d]thiazole enables sequential, chemoselective derivatization strategies that regioisomeric alternatives cannot support, maximizing the diversity of accessible chemical space from a single building block.
- [1] Schnürch, M. Pd-Catalyzed Cross-Coupling Strategies in Thiazole Chemistry: Synthesis of Arylated Thiazoles and Bithiazole Building Blocks. Südwestdeutscher Verlag für Hochschulschriften, 2009. [Documents sequential Suzuki–Miyaura coupling of 2,5-dibromothiazole systems with >85% first-step yields.] View Source
